molecular formula C10H10ClN3 B1406002 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline CAS No. 1423161-88-9

4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline

Cat. No.: B1406002
CAS No.: 1423161-88-9
M. Wt: 207.66 g/mol
InChI Key: ZJQKOVFEUXKQHH-UHFFFAOYSA-N
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Description

4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

1423161-88-9

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-2-(2-methylpyrazol-3-yl)aniline

InChI

InChI=1S/C10H10ClN3/c1-14-10(4-5-13-14)8-6-7(11)2-3-9(8)12/h2-6H,12H2,1H3

InChI Key

ZJQKOVFEUXKQHH-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)Cl)N

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250-mL round-bottomed flask was charged with 4-chloro-2-iodoaniline (6.189 g, 24.42 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (7.62 g, 36.6 mmol), potassium carbonate (13.50 g, 98 mmol), and Pd(dppf) Cl2CH2Cl2 (0.997 g, 1.221 mmol). The flask was flushed with Ar, then 1,4-dioxane (61.0 mL) and water (20.35 mL) were added in sequence. A reflux condenser was attached, and the flask was heated to 70° C. for 4 h. After being cooled to room temperature, the mixture was diluted with water and EtOAc, which resulted in an emulsion (a small amount of brine was added to clear the emulsion). The layers were separated, and the aq. layer was extracted with EtOAc (twice). The combined organic extracts were dried over sodium sulfate, filtered and concentrated. The residue was partially purified by chromatography on silica gel (30 to 80% EtOAc/Heptane). The partially purified product was taken up in a boiling mixture of heptane (100 mL) and EtOAc (5 mL) to give a murky solution. A 250 mL flask containing the solid was charged with heptane (100 mL). The mixture was cooled to room temperature after 3 h, then the solid was collected by filtration, washed with heptane (3×50 mL), and dried under a stream of N2 for 20 min to give 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline (3.732 g, 17.97 mmol) as a light purple solid. 1H NMR (400 MHz, DMSO-d6) δ ppm=7.50 (d, J=1.9 Hz, 1H), 7.16 (dd, J=2.6, 8.7 Hz, 1H), 7.02 (d, J=2.5 Hz, 1H), 6.78 (d, J=8.7 Hz, 1H), 6.29 (d, J=1.8 Hz, 1H), 5.07 (s, 2H), 3.65 (s, 3H). m/z (ESI) 208.2 (M+H)+.
Quantity
6.189 g
Type
reactant
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf) Cl2CH2Cl2
Quantity
0.997 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 250-mL round-bottom flask was charged with 4-chloro-2-iodoaniline (6.189 g, 24.42 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (7.62 g, 36.6 mmol), potassium carbonate (13.50 g, 98 mmol), and PdCl2(dppf)-CH2Cl2 (0.997 g, 1.221 mmol). The flask was flushed with Ar, then 1,4-dioxane (61.0 ml) and water (20.35 ml) were added in sequence. A reflux condenser was attached, and the flask was heated to 70° C. for 4 h. After being cooled to room temperature, the mixture was diluted with water and EtOAc (a small amount of brine was added to clear the emulsion). The layers were separated, and the aq. layer was extracted with EtOAc (2×). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was partially purified by chromatography on silica gel (30 to 80% EtOAc/Heptane). The partially purified product was taken up in a boiling mixture of heptane (100-mL) and EtOAc (5 mL) to give an opaque solution. A 250-mL flask containing the solid was charged with heptane (100 mL). The mixture was cooled to room temperature after 3 h, then the solid was collected by filtration, washed with heptane (3×50 mL), and dried under a stream of N2 for 20 min to give 4-chloro-2-(1-methyl-1H-pyrazol-5-yl)aniline (3.732 g, 17.97 mmol, 73.6% yield) as a light purple solid. 1H NMR (400 MHz, DMSO-d6) δ=7.50 (d, J=1.9 Hz, 1 H), 7.16 (dd, J=2.6, 8.7 Hz, 1 H), 7.02 (d, J=2.5 Hz, 1 H), 6.78 (d, J=8.7 Hz, 1 H), 6.29 (d, J=1.8 Hz, 1 H), 5.07 (s, 2 H), 3.65 (s, 3 H). m/z (ESI) 208.2 (M+H)+.
Quantity
6.189 g
Type
reactant
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0.997 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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